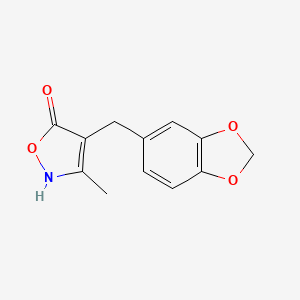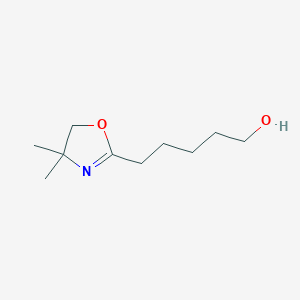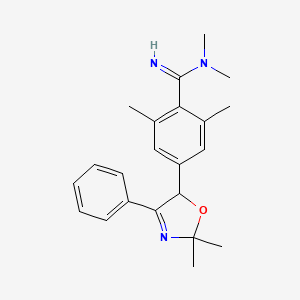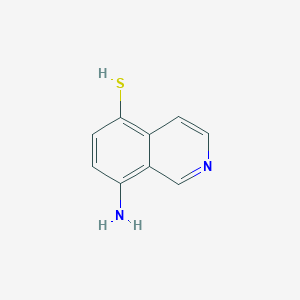
8-Aminoisoquinoline-5-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Aminoisoquinoline-5-thiol is a nitrogen and sulfur-containing heterocyclic compound It is a derivative of isoquinoline, characterized by the presence of an amino group at the 8th position and a thiol group at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoisoquinoline-5-thiol typically involves multi-step reactions starting from isoquinoline. One common method includes the nitration of isoquinoline to introduce a nitro group, followed by reduction to form the amino group. The thiol group can be introduced through nucleophilic substitution reactions. Specific reaction conditions, such as the use of reducing agents like tin powder in the presence of hydrochloric acid, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification techniques are also critical factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Aminoisoquinoline-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Tin powder and hydrochloric acid are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides can react with the thiol group under basic conditions.
Major Products Formed: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of this compound .
Applications De Recherche Scientifique
8-Aminoisoquinoline-5-thiol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological thiols.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 8-Aminoisoquinoline-5-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets. These interactions can modulate enzymatic activity, signal transduction pathways, and cellular processes .
Comparaison Avec Des Composés Similaires
8-Aminoquinoline: Similar in structure but lacks the thiol group. It is used as an antimalarial agent.
8-Hydroxyquinoline: Contains a hydroxyl group instead of an amino group and is used as a chelating agent.
Tafenoquine and Primaquine: Derivatives of 8-Aminoquinoline with antimalarial activity.
Uniqueness: 8-Aminoisoquinoline-5-thiol is unique due to the presence of both amino and thiol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H8N2S |
|---|---|
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
8-aminoisoquinoline-5-thiol |
InChI |
InChI=1S/C9H8N2S/c10-8-1-2-9(12)6-3-4-11-5-7(6)8/h1-5,12H,10H2 |
Clé InChI |
JSAQTVZOODVCHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CN=CC2=C1N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876415.png)

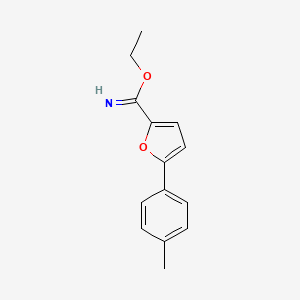

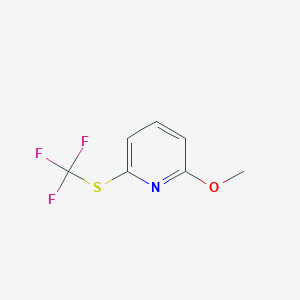

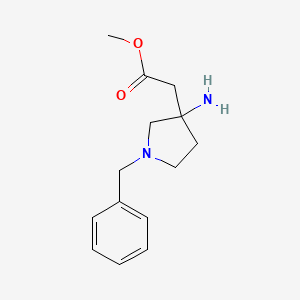
![5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide](/img/structure/B12876446.png)

![2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12876453.png)
